Methyl (dimethoxymethyl)phenylcarbamate
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Overview
Description
Methyl (dimethoxymethyl)phenylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (dimethoxymethyl)phenylcarbamate typically involves the reaction of phenyl isocyanate with dimethoxymethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction can be represented as follows:
Phenyl isocyanate+Dimethoxymethanol→Methyl (dimethoxymethyl)phenylcarbamate
Industrial Production Methods: In industrial settings, the production of carbamates often involves the use of phosgene-free methods to enhance safety and environmental sustainability. One such method includes the reaction of amines with dimethyl carbonate in the presence of suitable catalysts . This approach minimizes the use of hazardous materials and reduces energy consumption.
Chemical Reactions Analysis
Types of Reactions: Methyl (dimethoxymethyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.
Scientific Research Applications
Methyl (dimethoxymethyl)phenylcarbamate has diverse applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis. The carbamate group can be installed and removed under mild conditions, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Carbamates are explored for their therapeutic potential in drug design and medicinal chemistry.
Mechanism of Action
The mechanism of action of methyl (dimethoxymethyl)phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.
Comparison with Similar Compounds
Methyl carbamate: A simpler carbamate with similar chemical properties.
Phenyl carbamate: Another carbamate derivative with a phenyl group.
Dimethoxymethyl carbamate: A related compound with two methoxy groups.
Uniqueness: Methyl (dimethoxymethyl)phenylcarbamate stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Its ability to act as a protecting group in peptide synthesis and its potential biological activities make it a valuable compound in various scientific fields.
Properties
CAS No. |
62528-93-2 |
---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl N-(dimethoxymethyl)-N-phenylcarbamate |
InChI |
InChI=1S/C11H15NO4/c1-14-10(13)12(11(15-2)16-3)9-7-5-4-6-8-9/h4-8,11H,1-3H3 |
InChI Key |
BLBNZDATEJSSLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(N(C1=CC=CC=C1)C(=O)OC)OC |
Origin of Product |
United States |
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